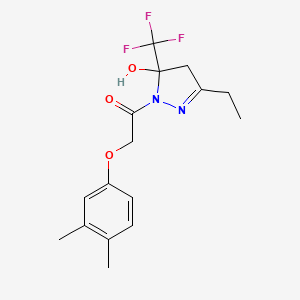
2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- is a derivative of pyrazoline, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazolines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and industry . The compound is notable for its unique structure, which includes a trifluoromethyl group and a phenoxyacetyl moiety, potentially contributing to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of chalcone derivatives with hydrazine hydrate in the presence of carboxylic acids . This reaction is often carried out under reflux conditions in ethanol or other suitable solvents. Industrial production methods may involve more scalable and economical approaches, such as the use of metal catalysts or greener synthetic routes .
Chemical Reactions Analysis
Scientific Research Applications
2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- involves its interaction with molecular targets such as cholinesterase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and potentially providing neuroprotective effects . Additionally, its trifluoromethyl group may enhance its binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
Similar compounds to 2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- include other pyrazoline derivatives such as:
1-Phenyl-3-carbethoxypyrazolone: Known for its analgesic and anti-inflammatory properties.
3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone: Used in the synthesis of various heterocyclic compounds.
2-Pyrazoline-3-carboxylic acid derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of 2-Pyrazoline, 3-ethyl-5-hydroxy-5-trifluoromethyl-1-(3,4-dimethylphenoxyacetyl)- lies in its trifluoromethyl and phenoxyacetyl groups, which may confer enhanced biological activity and specificity compared to other pyrazoline derivatives .
Properties
Molecular Formula |
C16H19F3N2O3 |
|---|---|
Molecular Weight |
344.33 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C16H19F3N2O3/c1-4-12-8-15(23,16(17,18)19)21(20-12)14(22)9-24-13-6-5-10(2)11(3)7-13/h5-7,23H,4,8-9H2,1-3H3 |
InChI Key |
PRXBBZUVPXZCNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623977.png)
![2-(2-ethylphenyl)-4,4,6-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11623990.png)
![dimethyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11623993.png)
![5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11623994.png)
![4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11623998.png)
![2-{5-Oxo-1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11623999.png)
![Ethyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)-6-ethoxyquinoline-3-carboxylate](/img/structure/B11624001.png)
![N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanediamide](/img/structure/B11624005.png)
![2-(4-Isopropoxyphenyl)-5-(2-oxo-1-propylindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11624025.png)
![5-[(2-Chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11624030.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11624041.png)
![4-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624046.png)
![(5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B11624057.png)
![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11624066.png)
